(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid

Overview

Description

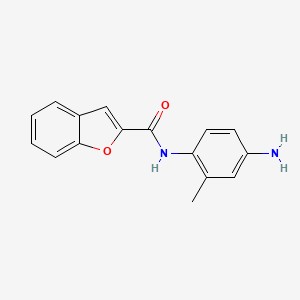

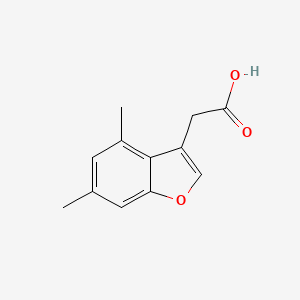

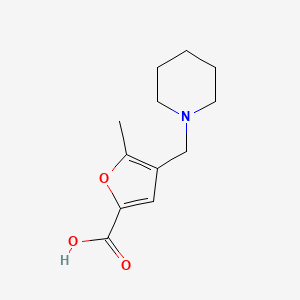

(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The compound is further modified by the presence of two methyl groups on the benzofuran moiety and an acetic acid group attached to the furan ring. This structure forms the basis for various chemical and physical properties, as well as reactivity patterns that are of interest in the field of organic chemistry.

Synthesis Analysis

The synthesis of derivatives of this compound is not directly discussed in the provided papers. However, the oxidation of related compounds, such as isopropyl 2-(4,6-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate, to form molecules with a methylsulfinyl group indicates that functional group transformations are possible and can be used to synthesize a variety of related compounds .

Molecular Structure Analysis

The molecular structure of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, a derivative of this compound, has been investigated using various spectroscopic methods and quantum chemical computations. The structure was analyzed for local minima and maxima on the potential energy surface (PES), and the vibrational modes were assigned using potential energy distribution (PED) .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the study of its hydrazide derivative through spectroscopic methods and computational analysis suggests that the molecule can engage in various interactions. These include both attractive and repulsive interactions, which are crucial for understanding the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been explored through experimental and computational methods. The experimental 1H and 13C NMR chemical shifts of the hydrazide derivative were compared with computed NMR data, providing insights into the electronic environment of the molecule. Additionally, analyses such as Natural Bond Orbital (NBO), Non-Linear Optical (NLO), Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and thermodynamic properties were conducted to determine the nature of the 4DBAH molecule . The interactions between molecules of a related compound, including C—H⋯π and C—H⋯O hydrogen bonds, as well as carbonyl–carbonyl interactions, were observed, which could suggest similar properties for this compound .

Scientific Research Applications

Spectroscopic Characterization and Computational Analysis

- Structural and Spectroscopic Studies : Research on derivatives of (4,6-dimethyl-1-benzofuran-3-yl)acetic acid, like (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH), focuses on structural and spectroscopic characteristics through various spectroscopic methods and quantum chemical computations. These investigations provide insights into the molecular structure and interactions present in these compounds (Khemalapure et al., 2020).

Molecular Structure and Vibrational Spectra Analysis

- Experimental and Theoretical Spectral Studies : Studies on 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid (2DBAA) include experimental and theoretical spectral analyses like FT-IR, FT-Raman, NMR, and UV-Vis. These help in understanding the molecular structure and vibrational modes, contributing to the field of molecular spectroscopy and computational chemistry (Hiremath et al., 2018).

Crystal Structure and Molecular Docking

- Crystallographic and Docking Studies : The crystal structure of related compounds, such as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, reveals insights into the planarity of the benzofuran residue and intermolecular interactions. Molecular docking studies also suggest potential antimicrobial activity, highlighting its pharmaceutical relevance (Gowda et al., 2015).

Photophysical and Computational Methods

- Solvatochromic and Computational Investigations : Novel derivatives of benzofuran-3-acetic acid hydrazide have been synthesized, and their photophysical properties studied through solvatochromic and computational methods. This research contributes to the development of luminescence materials and non-linear optical materials (Maridevarmath et al., 2019).

Electrophilic and Nucleophilic Sites Analysis

- Reactivity and Charge Transfer Analysis : Research on compounds like 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid provides insights into the reactivity properties, charge transfer, and stability of the molecule. Molecular dynamics simulations and DFT calculations are instrumental in these studies (Murthy et al., 2018).

Virtual Screening and Anticonvulsant Activity

- Anticonvulsant Potential : A combined virtual screening and QSAR methodology identified 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid as a potential anticonvulsant agent. This approach demonstrates the use of computational methods in drug discovery and the potential medicinal applications of such compounds (Gavernet et al., 2008).

properties

IUPAC Name |

2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIAZHNIQWVFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353780 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

539807-37-9 | |

| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid identified as a potential anticonvulsant?

A1: this compound was identified through a virtual screening methodology combining 2D and 3D QSAR analysis and pharmacophore modeling. [] Researchers screened a library of natural products using a discriminant function based on Dragon 2D-descriptors, ADME filters, and a pharmacophore model. This process identified this compound as a potential anticonvulsant candidate. []

Q2: What is the structural characterization of this compound?

A2:

- Molecular Formula: C12H12O3 []

- Crystal Structure: The crystal structure reveals a dihedral angle of 76.53° between the carboxylic acid group and the benzofuran ring system. [] The crystal packing is characterized by carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds, forming R22(8) loops. C—H⋯O interactions further link these dimers into (101) sheets. []

Q3: Was the anticonvulsant activity of this compound experimentally confirmed?

A3: Yes. Following its identification through virtual screening, this compound was acquired and tested in mice models. [] The compound demonstrated anticonvulsant activity in both the MES (maximal electroshock seizure) and Rotorod tests at doses of 30 and 100 mg/kg (intraperitoneal administration). [] Importantly, no neurotoxicity was observed at the tested doses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)